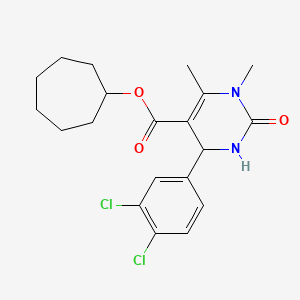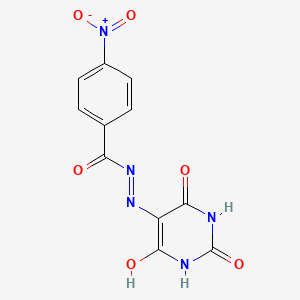![molecular formula C11H15F2NO2 B5190844 2,2'-[(3,4-difluorobenzyl)imino]diethanol](/img/structure/B5190844.png)
2,2'-[(3,4-difluorobenzyl)imino]diethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-[(3,4-difluorobenzyl)imino]diethanol is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. It is an organic molecule that is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
科学的研究の応用
2,2'-[(3,4-difluorobenzyl)imino]diethanol has been studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, it has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. In addition, it has been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
In the field of materials science, this compound has been studied for its potential as a ligand in coordination chemistry. It has been shown to form stable complexes with various metal ions, such as copper and zinc, and has been used to synthesize metal-organic frameworks with potential applications in catalysis and gas storage.
作用機序
The mechanism of action of 2,2'-[(3,4-difluorobenzyl)imino]diethanol is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, it has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, through the inhibition of NF-κB signaling pathway. This inhibition leads to the suppression of inflammation and the potential treatment of inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still under investigation. However, it has been shown to have low toxicity in vitro and in vivo, making it a potential candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the advantages of 2,2'-[(3,4-difluorobenzyl)imino]diethanol is its potential as a multi-targeted agent, as it has been shown to have anti-cancer and anti-inflammatory activities. In addition, it has been shown to have low toxicity, making it a potential candidate for further development as a therapeutic agent.
One of the limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experimental settings. In addition, more research is needed to fully understand its mechanism of action and potential applications in various fields.
将来の方向性
There are several future directions for the research of 2,2'-[(3,4-difluorobenzyl)imino]diethanol. In the field of medicinal chemistry, further studies are needed to investigate its potential as an anti-cancer and anti-inflammatory agent. In addition, more research is needed to understand its mechanism of action and potential applications in other areas of medicine, such as neurodegenerative diseases.
In the field of materials science, further studies are needed to investigate its potential as a ligand in coordination chemistry. In addition, more research is needed to understand its potential applications in catalysis and gas storage.
Conclusion:
This compound is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. It is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further research is needed to fully understand its potential applications in medicine and materials science.
合成法
2,2'-[(3,4-difluorobenzyl)imino]diethanol is synthesized through a specific method that involves the reaction between 3,4-difluorobenzaldehyde and diethanolamine. The reaction is carried out in the presence of a catalyst, such as acetic acid, and under specific conditions of temperature and pressure. The resulting product is then purified through various techniques, such as column chromatography, to obtain a pure form of this compound.
特性
IUPAC Name |
2-[(3,4-difluorophenyl)methyl-(2-hydroxyethyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO2/c12-10-2-1-9(7-11(10)13)8-14(3-5-15)4-6-16/h1-2,7,15-16H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDUDGDUIPMLOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN(CCO)CCO)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-bromophenyl)-3-(3-chlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5190778.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-2-methoxybenzamide](/img/structure/B5190786.png)
![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5190790.png)
![5-{5-chloro-2-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5190797.png)


![N-{1-methyl-1-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethyl}aniline trifluoroacetate](/img/structure/B5190810.png)

![N-(4-chloro-3-methylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5190821.png)
![4-(aminosulfonyl)-N-[(1-benzyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5190829.png)
![3-[(4-methoxybenzoyl)amino]phenyl acetate](/img/structure/B5190840.png)
![2-chloro-N-[2-(3-thienylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B5190851.png)
![ethyl 4-[4-(3-bromo-4-methoxybenzoyl)-2-fluorophenyl]-1-piperazinecarboxylate](/img/structure/B5190855.png)
![3-{2-[3-(4-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]ethyl}-1,3-benzoxazol-2(3H)-one trifluoroacetate](/img/structure/B5190861.png)